5-Bromo-2-phenylpyrimidin-4-amine
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Overview
Description
5-Bromo-2-phenylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by a bromine atom at the 5th position, a phenyl group at the 2nd position, and an amine group at the 4th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-phenylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-phenylpyrimidine.
Bromination: The 5th position of the pyrimidine ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Amination: The 4th position is then aminated using ammonia or an amine source under suitable conditions, such as heating in a sealed tube or using a catalyst.
Industrial Production Methods
Industrial production methods for this compound often involve scalable processes that ensure high yield and purity. These methods may include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Processes: Utilizing catalysts to enhance the reaction rate and selectivity, thereby increasing the overall yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 5-substituted-2-phenylpyrimidin-4-amines.
Scientific Research Applications
5-Bromo-2-phenylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including kinase inhibitors and anti-cancer agents.
Biological Research: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-cyclopentyl-pyrimidin-4-amine: Similar in structure but with a chlorine atom at the 2nd position and a cyclopentyl group at the 4th position.
5-Bromo-4-phenoxy-N-phenylpyrimidin-2-amine: Similar in structure but with a phenoxy group at the 4th position.
Uniqueness
5-Bromo-2-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases and autophagy makes it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C10H8BrN3 |
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Molecular Weight |
250.09 g/mol |
IUPAC Name |
5-bromo-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C10H8BrN3/c11-8-6-13-10(14-9(8)12)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |
InChI Key |
JTJDDSLKEDZMRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)N)Br |
Origin of Product |
United States |
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